molecular formula C21H25N3O2 B2553107 N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide CAS No. 1396812-05-7

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide

Cat. No. B2553107
M. Wt: 351.45
InChI Key: GZLFURSOOWHFIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide is a complex organic molecule that appears to be related to the family of azetidine-2,4-diones and spiro[azetidine-2,3'-indoline]-2',4-diones. These compounds are of interest due to their potential pharmacological properties, including antimicrobial activity.

Synthesis Analysis

The synthesis of related azetidine compounds has been explored in various studies. For instance, the acid-catalyzed cyclization of N-[2-(cyclohex-1-enyl)ethyl]-N-styrylformamides has been used to produce 1-benzyl-2-formyloctahydroisoquinolines, which can be further converted into N-formylmorphinans . This method involves the use of Lewis and Bronsted acid catalysts to facilitate the cyclization process. Similarly, the synthesis of azetidine-2,4-diones has been achieved through the photocyclization of N-formyl-N-methyl α,β-unsaturated amides, which proceeds via intramolecular hydrogen abstraction .

Molecular Structure Analysis

The molecular structure of azetidine derivatives is characterized by the presence of a four-membered azetidine ring. In the case of spiro[azetidine-2,3'-indoline]-2',4-diones, the azetidine ring is fused with an indoline system, resulting in a spiro compound . The structural features of these molecules, including the azetidine ring and the substituents attached to it, are crucial for their chemical reactivity and biological activity.

Chemical Reactions Analysis

Azetidine derivatives can undergo various chemical reactions, including cyclization and spiro formation. The cyclization of enamides to form octahydroisoquinolines is an example of such a reaction . Additionally, the reaction of 2-diazo-1,2-diarylethanones with 1-methyl-3-(alkyl/cyclohexylimino)indolin-2-ones under thermal conditions leads to the formation of spiro[azetidine-2,3'-indoline]-2',4-diones . These reactions are typically facilitated by catalysts and specific reaction conditions that promote the desired transformation.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide are not detailed in the provided papers, related compounds exhibit properties that are influenced by their molecular structure. The analytical and spectral data, including IR, (1)H NMR, and (13)C NMR, are used to characterize these compounds and confirm their structures . The presence of different substituents on the azetidine ring can significantly affect the physical properties such as solubility, melting point, and stability, as well as the chemical reactivity of the molecule.

Scientific Research Applications

Photocyclization in Organic Synthesis

Photocyclization of N-formyl-N-methyl α,β-unsaturated amides, such as N-formyl-N-methylcyclohexene-1-carboxamide, leads to the formation of azetidine-2,4-diones. This process, which involves intramolecular hydrogen abstraction, showcases the utility of related compounds in synthesizing complex molecular structures with potential applications in organic synthesis and drug design (Maruyama, Kazuhiro et al., 1980).

Antituberculosis Activity

Indole-2-carboxamides, closely related to the chemical family of interest, have been identified as promising antituberculosis agents. Structural modifications, such as alkyl groups attached to the cyclohexyl ring, have been shown to significantly improve activity against Mycobacterium tuberculosis, demonstrating the potential of these compounds in developing new treatments for tuberculosis (R. R. Kondreddi et al., 2013).

Palladium-Catalyzed Intramolecular Amination

Efficient synthesis methods have been developed for azetidines, pyrrolidines, and indolines via palladium-catalyzed intramolecular amination of C(sp3)-H and C(sp2)-H bonds. These methods leverage the structural features of compounds related to N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide, highlighting their importance in the synthesis of biologically relevant heterocycles (G. He et al., 2012).

Antimicrobial and Anticancer Potential

The synthesis and evaluation of functionalized indoles, closely related structurally to the compound of interest, have been explored for antimicrobial and anticancer activities. These studies reveal the potential therapeutic applications of such compounds, especially in the development of new anticancer and antimicrobial agents (N. Gokhale et al., 2017).

Drug Design and Discovery

The compound N-((trans)-4-(2-(7-cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)-1H-indole-2-carboxamide, which shares a similar structural framework, has been demonstrated to negatively modulate the binding of dopamine at the dopamine D2 receptor, showcasing the role of such compounds in the design of novel pharmacological agents (Shailesh N Mistry et al., 2015).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c25-20(22-11-10-15-6-2-1-3-7-15)16-13-24(14-16)21(26)18-12-23-19-9-5-4-8-17(18)19/h4-6,8-9,12,16,23H,1-3,7,10-11,13-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLFURSOOWHFIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2CN(C2)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.